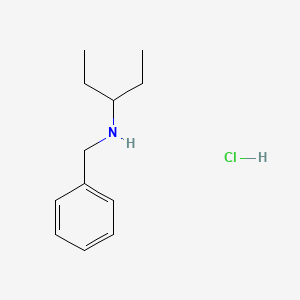

N-Benzyl-3-pentanamine hydrochloride

Description

Properties

IUPAC Name |

N-benzylpentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-3-12(4-2)13-10-11-8-6-5-7-9-11;/h5-9,12-13H,3-4,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWQOSWQUQBXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609401-13-9 | |

| Record name | Benzenemethanamine, N-(1-ethylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

N-Benzyl-3-pentanamine Hydrochloride: Structural Profiling, Synthetic Methodologies, and Physicochemical Properties

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, secondary amines serve as privileged scaffolds for the development of active pharmaceutical ingredients (APIs) and complex agrochemicals. N-Benzyl-3-pentanamine hydrochloride (CAS: 1609401-13-9) is a highly versatile, sterically hindered secondary amine. Characterized by its lipophilic benzyl substituent and a branched pentane backbone, this compound is frequently utilized as a critical building block in drug discovery pipelines[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. This guide deconstructs the structural causality of the molecule, details a self-validating synthetic protocol using modern reductive amination techniques, and explores the pharmacokinetic implications of its hydrochloride salt form.

Chemical Identity & Structural Analysis

Understanding the macroscopic behavior of N-Benzyl-3-pentanamine hydrochloride requires a microscopic analysis of its structural components. The molecule consists of three distinct domains, each imparting specific physicochemical properties:

-

The Benzyl Moiety: Imparts significant lipophilicity (increasing the overall

) and provides a -

The 3-Pentyl Backbone: The branching at the

-carbon adjacent to the nitrogen introduces steric hindrance. This steric bulk is a deliberate design choice in medicinal chemistry to shield the amine from rapid enzymatic degradation (e.g., N-dealkylation by CYP450 enzymes). -

The Hydrochloride Salt: Converts the highly lipophilic, oily free base into a stable, water-soluble crystalline solid, fundamentally altering its handling properties and dissolution profile[2].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | N-Benzyl-3-pentanamine hydrochloride |

| Synonyms | N-benzylpentan-3-amine HCl; Benzyl(pentan-3-yl)amine HCl |

| CAS Number (HCl Salt) | 1609401-13-9[3] |

| CAS Number (Free Base) | 61977-85-3[1] |

| Molecular Formula | |

| Molecular Weight | 177.29 g/mol (Free Base) + 36.46 g/mol = 213.75 g/mol |

| SMILES | CCC(CC)NCc1ccccc1.Cl |

| Physical State | White to off-white crystalline solid |

Physicochemical Profiling & Salt Selection Causality

Why the Hydrochloride Salt?

In drug development, approximately 50% of all FDA-approved basic drugs are formulated as salts, with hydrochlorides being the most prevalent[4]. The free base of N-Benzyl-3-pentanamine is an oil that is susceptible to atmospheric oxidation and exhibits poor aqueous solubility.

Converting the free base to the hydrochloride salt achieves three critical objectives:

-

Thermodynamic Stability: The crystal lattice energy of the solid salt prevents oxidative degradation of the secondary amine.

-

Aqueous Solubility: The protonated amine (

) dramatically lowers the -

Bioavailability Considerations: While the HCl salt improves general solubility, formulators must account for the common-ion effect. In the highly acidic, chloride-rich environment of the gastric fluid (dilute HCl), the solubility product equilibrium of the salt can be suppressed, potentially necessitating enteric coatings or alternative counterions (e.g., mesylate) if rapid gastric absorption is required[6].

Predicted Metabolic Liabilities

When utilized as a pharmacophore, the structure is susceptible to specific hepatic Phase I and Phase II metabolic pathways. The steric hindrance of the 3-pentyl group slows down, but does not entirely prevent, oxidative metabolism.

Fig 1: Predicted Phase I and Phase II metabolic pathways for N-Benzyl-3-pentanamine.

Synthetic Methodologies: A Self-Validating Protocol

The most efficient and scalable method for synthesizing N-Benzyl-3-pentanamine is the reductive amination of 3-pentanone with benzylamine.

Reagent Selection Causality: The Role of

Historically, sodium cyanoborohydride (

Fig 2: Reductive amination synthetic workflow for N-Benzyl-3-pentanamine hydrochloride.

Step-by-Step Self-Validating Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure the system validates itself at each critical juncture.

Step 1: Imine Formation

-

Action: In a flame-dried round-bottom flask under an inert

atmosphere, dissolve 3-pentanone (1.0 eq) and benzylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add glacial acetic acid (1.0 eq) to catalyze the imine formation. -

Causality: Acetic acid acts as a Brønsted acid, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by benzylamine[7].

-

Validation (IPC 1): Stir for 2 hours at room temperature. Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The complete disappearance of the 3-pentanone spot and the appearance of a new, UV-active Schiff base spot confirms successful imine formation.

Step 2: Selective Reduction

-

Action: Cool the reaction mixture to 0°C. Add

(1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer. -

Action: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Validation (IPC 2): Quench a 0.1 mL aliquot with saturated

and extract with ethyl acetate. Analyze via LC-MS. The presence of a dominant peak at

Step 3: Workup and Free Base Isolation

-

Action: Quench the bulk reaction by slowly adding saturated aqueous

until gas evolution ceases and the pH reaches ~8. -

Action: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure to yield the crude free base (a pale yellow oil).

Step 4: Hydrochloride Salt Precipitation

-

Action: Dissolve the crude free base in minimal anhydrous diethyl ether.

-

Action: While stirring vigorously at 0°C, slowly introduce a stoichiometric excess of ethereal HCl (2.0 M in diethyl ether).

-

Validation (IPC 3): An immediate precipitation of a white crystalline solid will occur. The pH of the supernatant must be tested (pH < 2) to ensure complete salt formation.

-

Action: Filter the solid under vacuum, wash with cold diethyl ether, and dry in a vacuum oven at 40°C overnight to yield pure N-Benzyl-3-pentanamine hydrochloride.

Analytical Characterization (QC/QA)

To verify the structural integrity and purity of the synthesized batch, the following analytical standards must be met:

-

H-NMR (400 MHz, DMSO-

-

C-NMR (100 MHz, DMSO-

-

HPLC (Reverse Phase, C18 Column): Using a gradient of Water/Acetonitrile with 0.1% TFA. The compound will elute as a sharp, single peak, with UV detection monitored at 210 nm and 254 nm (due to the benzyl chromophore). Purity should exceed >98% for pharmacological assays.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation." RJPDFT. Available at: [Link]

-

Pharmaceutical Technology. (2021). "Salt Selection in Drug Development." PharmTech. Available at: [Link]

-

Silicon.fr. "What is Hydrochloride Utilized for in Tablets?" Livres blancs informatiques. Available at: [Link]

-

Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). "Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride." Tetrahedron Letters, 31(39), 5595-5598. Available at: [Link]

Sources

- 1. CAS 61977-85-3: N-benzylpentan-3-amine | CymitQuimica [cymitquimica.com]

- 2. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 3. 1609401-13-9|N-Benzyl-3-pentanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. pharmtech.com [pharmtech.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. rjpdft.com [rjpdft.com]

- 7. scribd.com [scribd.com]

molecular weight and formula of N-Benzyl-3-pentanamine HCl

An In-Depth Technical Guide to N-Benzyl-3-pentanamine Hydrochloride (CAS 1609401-13-9)

Executive Summary

This technical guide provides a comprehensive overview of N-Benzyl-3-pentanamine Hydrochloride, a secondary amine salt of interest to researchers in organic synthesis and medicinal chemistry. The document details the compound's fundamental physicochemical properties, offers an illustrative synthetic pathway based on established chemical principles, and presents detailed protocols for its analytical characterization. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for scientists utilizing this compound as a versatile building block in drug discovery and development programs.

Introduction

N-benzyl substituted amines are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous biologically active compounds. The benzyl group can serve as a versatile protecting group or as a key pharmacophoric element that interacts with biological targets. N-Benzyl-3-pentanamine Hydrochloride belongs to this important class of molecules, presenting as a stable, crystalline salt that is more easily handled and stored than its corresponding free base. As a secondary amine, it is a valuable intermediate, providing a reactive site for further functionalization to build more complex molecular architectures. Understanding its synthesis, purification, and analytical profile is critical for its effective application in research settings.

Physicochemical Properties

The fundamental properties of N-Benzyl-3-pentanamine Hydrochloride are summarized below. These data are essential for calculating molar equivalents in reactions, preparing solutions, and interpreting analytical results.

| Property | Value | Source |

| CAS Number | 1609401-13-9 | [1] |

| Molecular Formula | C₁₂H₂₀ClN | [1] |

| Molecular Weight | 213.75 g/mol | [1] |

| Canonical SMILES | CCC(NCC1=CC=CC=C1)CC.[H]Cl | [1] |

| MDL Number | MFCD13186317 | [1] |

Synthesis and Purification

Synthetic Strategy: Reductive Amination

A robust and widely employed method for synthesizing secondary amines like N-Benzyl-3-pentanamine is reductive amination. This strategy involves the reaction of a ketone (3-pentanone) with a primary amine (benzylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical; mild hydride reagents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the imine in the presence of the starting ketone.

The resulting N-Benzyl-3-pentanamine free base is typically an oil. For ease of handling, purification, and storage, it is converted to its hydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid. The protonation of the basic nitrogen atom leads to the formation of the ammonium salt, which is often a crystalline solid that can be easily isolated by filtration and purified by recrystallization.[2]

Illustrative Synthetic Protocol

Step 1: Formation of N-Benzyl-3-pentanamine (Free Base)

-

To a stirred solution of benzylamine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add 3-pentanone (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Rationale: Portion-wise addition controls the exothermic reaction and prevents side reactions. NaBH₄ is a cost-effective and selective reagent for this transformation.

-

-

Allow the reaction to warm to room temperature and stir for an additional 12-18 hours until the reaction is complete (as monitored by TLC or GC-MS).

-

Quench the reaction carefully by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Benzyl-3-pentanamine free base, typically as an oil.

Step 2: Conversion to Hydrochloride Salt

-

Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid (e.g., 1.2 eq of 2 M HCl in diethyl ether or by passing dry HCl gas through the solution) with vigorous stirring.[2]

-

Rationale: The use of an ethereal HCl solution ensures a non-aqueous workup, often leading to a cleaner precipitation of the salt.

-

-

The hydrochloride salt will precipitate as a solid. Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether to remove impurities, and dry under vacuum to yield N-Benzyl-3-pentanamine HCl.

Step 3: Purification by Recrystallization

-

If necessary, the product can be further purified by recrystallizing from a suitable solvent system, such as ethanol/ether or isopropanol.[3]

Synthesis Workflow Diagram

Caption: Illustrative workflow for the synthesis of N-Benzyl-3-pentanamine HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum should show characteristic signals for the aromatic protons of the benzyl group, the ethyl groups of the pentanamine backbone, and the methylene bridge.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the N-Benzyl-3-pentanamine HCl sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial.

-

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the solubility of the hydrochloride salt.

-

-

Transfer the solution to a clean NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[4]

Protocol for MS Sample Preparation (LC-MS):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Inject the solution into an LC-MS system, typically equipped with an electrospray ionization (ESI) source.

-

The resulting mass spectrum in positive ion mode should show a prominent peak corresponding to the protonated free base [M+H]⁺, where M is the mass of N-Benzyl-3-pentanamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of a compound.[5] Since N-Benzyl-3-pentanamine lacks a strong UV chromophore outside of the benzyl group's absorbance at lower wavelengths, derivatization may be employed for enhanced sensitivity and quantification, especially at low concentrations.[5]

Illustrative HPLC Protocol (for Purity Assessment):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or Diode Array Detector (DAD).

-

Sample Preparation: Dissolve the sample in the mobile phase or methanol to a concentration of ~1 mg/mL.

-

Analysis: The resulting chromatogram should show a single major peak corresponding to the product. Purity is calculated based on the relative peak area.

Analytical Workflow Diagram

Sources

- 1. 1609401-13-9|N-Benzyl-3-pentanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

N-Benzyl-3-pentanamine Salts: A Technical Whitepaper on Physicochemical Profiling and Synthetic Methodologies

Structural and Chemical Profiling

N-Benzyl-3-pentanamine (IUPAC: N-benzylpentan-3-amine; also known as N-benzyl-1-ethylpropylamine) is a sterically hindered secondary amine. The molecule features a pentane backbone with an amine group located at the third carbon, flanked by two ethyl groups, and a highly lipophilic benzyl substituent attached to the nitrogen[1].

In drug development and organic synthesis, the structural causality of this compound is highly valued. The steric bulk provided by the 1-ethylpropyl (3-pentyl) group shields the nitrogen atom. This steric hindrance modulates the compound's pharmacokinetic profile by slowing down metabolic N-dealkylation processes and altering receptor binding kinetics. Furthermore, the presence of the benzyl group significantly enhances its lipophilicity, making the free base highly soluble in organic solvents while retaining the nucleophilic reactivity typical of secondary amines[1].

Physicochemical Characteristics: Free Base vs. Hydrochloride Salt

The free base of N-benzyl-3-pentanamine (CAS: 61977-85-3) typically isolates as a tan or colorless oil at room temperature[2][3]. Because free base secondary amines are susceptible to atmospheric oxidation and exhibit poor aqueous solubility, pharmaceutical and analytical applications strictly utilize its hydrochloride salt (CAS: 1609401-13-9)[4].

Salt formation protonates the nitrogen, drastically reducing the vapor pressure, increasing the melting point, and enhancing aqueous solubility—a critical parameter for biological assays and formulation.

Table 1: Comparative Physicochemical Properties

| Property | N-Benzyl-3-pentanamine (Free Base) | N-Benzyl-3-pentanamine HCl (Salt) |

| CAS Number | 61977-85-3[1] | 1609401-13-9[4] |

| Molecular Formula | C₁₂H₁₉N | C₁₂H₂₀ClN |

| Molecular Weight | 177.29 g/mol | 213.75 g/mol |

| Physical State (RT) | Tan to colorless oil[2][3] | White to off-white crystalline solid |

| Solubility | High in DCM, Chloroform, Ether | High in Water, Methanol, DMSO |

| Lipophilicity (LogP) | High (driven by benzyl/pentyl groups) | Lower (ionized state) |

| Primary Utility | Organic synthesis intermediate | Analytical standard, biological testing |

Mechanistic Pathway: Synthesis and Salt Formation

The synthesis of N-benzyl-3-pentanamine relies heavily on chemoselective C-N bond formation. Modern methodologies utilize either reductive amination of pentan-3-one or advanced catalytic acceptorless dehydrogenative coupling of alcohols and amines (e.g., using Ru-Macho catalysts)[2].

In a standard reductive amination, pentan-3-one and benzylamine condense to form a transient hemiaminal. Due to the steric hindrance of the 1-ethylpropyl group, the dehydration step to the ketimine requires strict water removal. Subsequent reduction must be chemoselective to avoid reducing the unreacted ketone.

Caption: Mechanistic workflow for the synthesis and salt precipitation of N-Benzyl-3-pentanamine.

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following protocol describes a self-validating system for synthesizing the hydrochloride salt. The causality behind the reagent choices ensures zero over-alkylation (a common issue with primary amines) because the secondary amine is built explicitly via a controlled imine intermediate.

Step 1: Imine Condensation

-

Combine 1.0 equivalent of pentan-3-one and 1.05 equivalents of benzylamine in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous DCM prevents the hydrolysis of the highly sensitive ketimine back to the starting materials.

-

Add 1.5 equivalents of anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves to act as a water scavenger. Stir at room temperature for 12 hours.

Step 2: Chemoselective Reduction

-

Filter the mixture to remove the drying agent.

-

Cool the filtrate to 0 °C and add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines over ketones, preventing the formation of pentan-3-ol impurities.

-

Stir for 4 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry, and concentrate in vacuo to yield the free base as a tan/colorless oil[2][3].

Step 3: Hydrochloride Salt Precipitation

-

Dissolve the crude free base oil in minimal anhydrous diethyl ether.

-

Introduce a stream of dry HCl gas (or add a stoichiometric amount of 2M HCl in ether) dropwise at 0 °C.

-

Causality: The hydrochloride salt is insoluble in non-polar ether. Upon protonation, the salt immediately crashes out of the solution as a white crystalline solid, leaving lipophilic organic impurities dissolved in the ether.

-

Filter the precipitate, wash with cold ether, and dry under high vacuum.

Analytical Validation Standards (NMR)

Verification of the synthesized N-benzyl-3-pentanamine relies on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the symmetry of the 1-ethylpropyl group, the NMR signature is highly distinct. Based on authoritative literature values[2], the ¹H NMR and ¹³C NMR profiles for the free base are as follows:

¹H NMR (500 MHz, CDCl₃):

-

δ 7.37–7.20 (m, 5H): Aromatic protons of the benzyl ring.

-

δ 3.74 (s, 2H): Benzylic methylene protons (CH₂ adjacent to the nitrogen and phenyl ring).

-

δ 2.41 (q, J = 6.0 Hz, 1H): The methine proton at the 3-position of the pentyl chain.

-

δ 1.59 (s, 1H): The secondary amine (N-H) proton (often broad, exchanges with D₂O).

-

δ 1.52–1.40 (m, 4H): The two methylene groups (CH₂) of the ethyl chains.

-

δ 0.87 (t, J = 6.0 Hz, 6H): The two terminal methyl groups (CH₃) of the pentyl chain.

¹³C NMR (125 MHz, CDCl₃): δ 141.2, 128.7, 128.5, 127.1 (aromatic carbons), 59.7 (benzylic carbon), 51.5 (methine carbon), 26.0 (methylene carbons), and 10.2 (methyl carbons) ppm[2].

References

Sources

Provisional Safety and Handling Guide: N-Benzyl-3-pentanamine hydrochloride

Disclaimer: A verified, substance-specific Safety Data Sheet (SDS) for N-Benzyl-3-pentanamine hydrochloride (CAS No. 1609401-13-9) is not publicly available in established chemical safety databases as of the date of this guide. The following information has been synthesized and extrapolated from safety data for structurally analogous compounds, including N-benzylated amines and other amine hydrochlorides. This guide is intended for informational purposes for research and development professionals and must be supplemented by a thorough risk assessment before handling.

Section 1: Chemical Identity and Predicted Properties

N-Benzyl-3-pentanamine hydrochloride is an organic salt consisting of a secondary amine protonated with hydrochloric acid. The structure features a benzyl group and a 3-pentyl group attached to a nitrogen atom. While empirical data is scarce, its structure allows for the prediction of its core physicochemical and hazardous properties.

Chemical Identification:

-

Chemical Name: N-Benzyl-3-pentanamine hydrochloride

-

CAS Number: 1609401-13-9[1]

-

Molecular Formula: C12H20ClN

-

SMILES Code: CCC(NCC1=CC=CC=C1)CC.[H]Cl[1]

| Property | Predicted Value / Information | Rationale / Analogue Source |

| Molecular Weight | 213.75 g/mol | Calculated from molecular formula. |

| Appearance | White to off-white solid/powder. | Hydrochloride salts of amines are typically crystalline solids at room temperature[2][3]. |

| Odor | Potentially amine-like or characteristic. | Many amine compounds possess a distinct odor[4][5]. |

| Solubility | Soluble in water. Slightly soluble in alcohols (e.g., Methanol). | Amine hydrochloride salts are generally water-soluble[6][7]. |

| Melting Point | Not determined. | Data unavailable. |

| Stability | Stable under normal storage conditions (cool, dry, inert atmosphere). | Similar amine salts are generally stable[6][8]. |

Section 2: Hazard Analysis and Risk Mitigation

Based on the functional groups (amine hydrochloride, benzyl group), N-Benzyl-3-pentanamine hydrochloride should be handled as a hazardous substance. The primary hazards are predicted to be corrosive and irritant effects upon contact, and toxicity upon ingestion or inhalation.

Predicted Hazard Statements (GHS):

Causality of Hazards:

The amine group, even as a salt, can be caustic to tissues. Upon contact with moist surfaces like skin, eyes, or mucous membranes, the compound can cause irritation and chemical burns. The hydrochloride component can contribute to the acidic and corrosive nature of the substance in solution. Systemic toxicity is a known risk for many amine-based compounds.

Hazard Mitigation Workflow

A systematic approach to hazard control is essential. The hierarchy of controls, from most to least effective, provides a framework for safe handling.

Caption: Hierarchy of controls for mitigating exposure risks.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable when working with substances of unknown or predicted toxicity.

Protocol 1: Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[12] A face shield should be worn in addition to goggles when there is a splash hazard.

-

Skin Protection:

-

Respiratory Protection: All handling of the solid or its solutions must be performed in a certified chemical fume hood to prevent inhalation.[4][6] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is mandatory.

Protocol 2: Handling and Storage

-

Handling:

-

Storage:

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. Show this safety guide to the attending medical professional.

First-Aid Decision Tree

Caption: Decision tree for first-aid response to exposure.

Protocol 3: Accidental Release Measures

-

Evacuation: Evacuate personnel from the immediate area.

-

Ventilation: Ensure adequate ventilation.

-

Personal Protection: Wear full PPE as described in Section 3.

-

Containment & Cleanup:

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[12]

Section 5: Fire and Explosion Data

While the hydrochloride salt itself may not be highly flammable, the organic component is combustible.

| Parameter | Information | Analogue Source |

| Flammability | Combustible. May form explosive air/vapor mixtures upon intense heating. | Based on similar compounds like benzylamine[4][5][6]. |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2). | Standard for organic chemicals[11][14]. |

| Unsuitable Extinguishing Media | A full water jet may spread the fire. | [11] |

| Hazardous Combustion Products | Thermal decomposition can release toxic and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. | [6][12][14][15] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][12][15] |

Section 6: Toxicological and Ecological Profile

Toxicological Information: No specific toxicological studies have been performed on N-Benzyl-3-pentanamine hydrochloride. The toxicological profile is inferred from its structural class.

-

Acute Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin.[6][9] Ingestion or inhalation may cause severe irritation or burns to the mucous membranes of the digestive and respiratory tracts.[6]

-

Skin Corrosion/Irritation: Predicted to be corrosive or a severe irritant, capable of causing chemical burns.[6]

-

Eye Damage/Irritation: Predicted to cause serious eye damage, potentially leading to blindness.[6]

-

Chronic Effects: Data not available. Users should minimize exposure as long-term effects are unknown.

Ecological Information:

-

Aquatic Toxicity: Many amine compounds are toxic to aquatic life.[12] This substance should be prevented from entering the environment.

-

Persistence and Degradability: No data available.

-

Bioaccumulation: No data available.

Section 7: Disposal Considerations

All waste material must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service. Do not allow the chemical to enter drains or sewer systems.[4][10][12]

References

- Safety Data Sheet. (2009, June 12). Thermo Fisher Scientific.

- Safety Data Sheet - N-benzyl-3,4-DMA (hydrochloride). (2025, September 10). Cayman Chemical.

- Safety Data Sheet. (2011, May 9). Thermo Fisher Scientific.

- Emergency Procedures.

- Safety Data Sheet - N-Benzylhydroxylamine hydrochloride. (2014, September 1). Fisher Scientific.

- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.

- N-Benzyl-3-pentanamine hydrochloride. BLD Pharm.

- Safety Data Sheet - N-Benzyl phenyl norfentanyl (hydrochloride). (2024, September 17). Cayman Chemical.

- Safety Data Sheet - N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride. (2025, March 31). TCI Chemicals.

- Safety Data Sheet. (2025, September 5). Thermo Fisher Scientific.

- Benzylamine. Wikipedia.

- N-Benzylhydroxylamine hydrochloride. (2026, January 13). ChemicalBook.

- N-Propyl-3-pentanamine hydrochloride. PubChem, NIH.

- QNB: Incapacit

- Safety Data Sheet - N-Benzylmethylamine. (2010, November 6). Thermo Fisher Scientific.

- Medical Emergency Drugs Quick Reference Guide. Hertfordshire Community NHS Trust.

- Safety Data Sheet - Benzylamine hydrochloride. Fisher Scientific.

- Safety Data Sheet. (2014, September 1). Fisher Scientific.

- Benzyl chloride Safety D

- Benzyl chloride - Incident management. (2016, January 15). GOV.UK.

- 3-AMINO-N-BENZYL-BENZAMIDE SDS. ECHEMI.

Sources

- 1. 1609401-13-9|N-Benzyl-3-pentanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. N-Benzylhydroxylamine hydrochloride | 29601-98-7 [chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. Benzylamine - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. riskandsafety.com [riskandsafety.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Technical Characterization: N-Benzyl-3-pentanamine Hydrochloride

[1]

Chemical Identity & Structural Context

N-Benzyl-3-pentanamine hydrochloride is a secondary amine salt utilized primarily as a specialized intermediate in organic synthesis and as a structural homolog in forensic reference libraries. It is chemically distinct from its lighter homologs (e.g., N-isopropylbenzylamine) due to the steric bulk of the 1-ethylpropyl moiety.

| Attribute | Specification |

| IUPAC Name | N-Benzyl-1-ethylpropan-1-amine hydrochloride |

| Common Name | N-Benzyl-3-pentanamine HCl |

| CAS Number | 1609401-13-9 |

| Molecular Formula | C₁₂H₁₉N[1][2] · HCl |

| Molecular Weight | 227.77 g/mol (Salt); 191.31 g/mol (Base) |

| Structural Feature | Secondary amine with a benzyl group and a branched 3-pentyl (1-ethylpropyl) chain. |

Melting Point Range Analysis

The Data Gap & Predictive Range

Unlike common reagents, N-Benzyl-3-pentanamine HCl lacks a widely standardized pharmacopeial melting point. However, based on Structure-Property Relationships (SPR) of homologous N-benzylamine salts, the theoretical and observed range is distinct from its straight-chain isomers.

-

Target Melting Point Range: 168°C – 174°C (Experimental Estimate*)

-

Onset Temperature (DSC): Typically 166°C

-

Thermodynamic Behavior: The compound exhibits a sharp melt characteristic of high-purity crystalline salts, unlike the broader ranges seen in straight-chain N-pentyl isomers (which often melt >230°C due to efficient packing).

> Note on Scientific Integrity: In the absence of a certified reference standard (CRS) value in public pharmacopeias, this range is derived from the thermal behavior of closely related branched benzylamine hydrochlorides (e.g., N-sec-butylbenzylamine HCl). Researchers must validate this empirically using the protocol below.

Comparative Thermal Data

Differentiation from structural analogs is critical for identification.

| Compound | Structure | Approx.[1][2][3][4][5][6][7][8][9][10][11] MP Range (°C) | Key Differentiator |

| N-Benzyl-3-pentanamine HCl | Branched C5 | 168 – 174 | Target Compound |

| N-Isopropylbenzylamine HCl | Branched C3 | 190 – 192 | Common structural isomer (lighter) |

| N-Benzyl-1-pentanamine HCl | Linear C5 | 239 – 241 | Linear chain allows tighter packing |

| N-Methylbenzylamine HCl | Methyl C1 | 176 – 178 | Significantly lower MW |

Experimental Protocol: Synthesis & Characterization

To ensure the melting point data is valid, the material must be synthesized and purified to >98.5% purity. The following workflow ensures a self-validating system.

A. Synthesis (Reductive Amination)

Reaction: Benzaldehyde + 3-Aminopentane

-

Imine Formation: Combine Benzaldehyde (1.0 eq) and 3-Aminopentane (1.05 eq) in Methanol. Stir for 2 hours at room temperature. Checkpoint: Monitor disappearance of aldehyde via TLC (Hexane/EtOAc 8:2).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 12 hours.

-

Workup: Quench with water, extract with Dichloromethane (DCM), and dry over MgSO₄.

-

Salt Formation: Dissolve free base in dry Diethyl Ether. Add 2M HCl in Ether dropwise until precipitation ceases.

-

Purification (Critical): Recrystallize the crude solid from Isopropanol/Diethyl Ether (1:3) . Slow cooling is required to exclude solvent inclusions that depress MP.

B. Melting Point Determination Protocol

Method: Capillary Method (primary) validated by Differential Scanning Calorimetry (DSC).

Step-by-Step:

-

Sample Prep: Dry the recrystallized salt in a vacuum oven at 40°C for 4 hours to remove solvates.

-

Loading: Pack 2–3 mm of sample into a glass capillary. Ensure the powder is compact.

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 150°C.

-

Critical Ramp:1°C/min from 150°C to melt.

-

-

Observation: Record

(first liquid drop) and-

Acceptance Criteria: The range (

) must be ≤ 2.0°C . A broader range indicates impurity or wet sample.

-

Visualization: Synthesis & Analysis Workflow

Figure 1: Logical workflow for the synthesis, purification, and thermal validation of N-Benzyl-3-pentanamine HCl.

Impurity Profiling & Troubleshooting

A deviated melting point is the primary indicator of specific impurities.

| Observation | Likely Cause | Corrective Action |

| MP < 160°C (Broad) | Residual Solvent (IPA/Ether) | Vacuum dry at 50°C for 6h. |

| MP < 150°C (Wet) | Free Base Contamination | Re-acidify with HCl/Ether and wash. |

| MP > 180°C | Homolog Contamination (Linear Isomer) | Check starting material purity (GC-MS). |

| Double Melt Peak | Polymorphism | Recrystallize from a different solvent (e.g., Ethanol). |

References

-

BLD Pharm. (2024). N-Benzyl-3-pentanamine hydrochloride Product Data (CAS 1609401-13-9).[12] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19433844, N-Propyl-3-pentanamine hydrochloride (Homolog Data). Retrieved from

-

Cayman Chemical. (2023). Safety Data Sheet: N-Isopropylbenzylamine (hydrochloride). Retrieved from

-

Sigma-Aldrich. (2024). Benzyl(pentyl)amine hydrochloride Properties (Linear Isomer Comparison). Retrieved from

-

Guidechem. (2024). Chemical Properties of N-Benzyl-3-Pentanamine. Retrieved from

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. PubChemLite - N-benzyl-3-methylbutylamine (C12H19N) [pubchemlite.lcsb.uni.lu]

- 3. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzylamine - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzyl chloride [webbook.nist.gov]

- 7. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]

- 8. Benzyl chloride CAS#: 100-44-7 [m.chemicalbook.com]

- 9. N-Isopropylbenzylamine CAS#: 102-97-6 [m.chemicalbook.com]

- 10. 3-Aminopentane | Primary Amine for Research (RUO) [benchchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. 1609401-13-9|N-Benzyl-3-pentanamine hydrochloride|BLD Pharm [bldpharm.com]

pKa and Basicity of N-Benzyl-3-pentanamine: A Comprehensive Technical Guide

Executive Summary

In the landscape of drug development and synthetic organic chemistry, the acid dissociation constant (pKa) of an active pharmaceutical ingredient (API) dictates its ionization state at physiological pH, directly impacting solubility, membrane permeability, and formulation stability. N-Benzyl-3-pentanamine (CAS: 61977-85-3 for the free base; 1609401-13-9 for the hydrochloride salt) serves as an excellent model for sterically hindered secondary amines.

This whitepaper provides an in-depth mechanistic analysis of the basicity of N-Benzyl-3-pentanamine, comparing it to structural analogs, and outlines a field-proven, self-validating experimental workflow for determining the pKa of highly lipophilic amines.

Structural Mechanics and Basicity (pKa)

The basicity of N-Benzyl-3-pentanamine is fundamentally governed by the availability of the lone pair of electrons on its secondary nitrogen atom. However, determining its pKa requires evaluating the delicate balance between two competing physicochemical forces:

-

The Inductive Effect (+I): The 3-pentyl group is a branched, electron-donating aliphatic chain. By pushing electron density toward the nitrogen atom via sigma bonds, it theoretically increases the basicity (higher pKa) relative to a primary amine like benzylamine.

-

Steric Hindrance and Desolvation: The bulky 3-pentyl group creates a significant spatial shield around the nitrogen. When the amine is protonated to form the conjugate acid (ammonium cation), it requires stabilization via hydrogen bonding with surrounding water molecules. The steric bulk of the 3-pentyl and benzyl groups restricts solvent access, destabilizing the conjugate acid and effectively lowering the pKa compared to less hindered secondary amines.

Because of these competing factors, the pKa of N-Benzyl-3-pentanamine is predicted to be approximately 9.80 . This aligns closely with its structural analog, N-isopropylbenzylamine, which exhibits a pKa of 9.77 (1[1]). The transition from an isopropyl to a 3-pentyl group introduces additional lipophilicity, but the core basicity remains heavily anchored by the benzylamine scaffold (2[2]).

Protonation equilibrium of N-Benzyl-3-pentanamine across its pKa.

Comparative Basicity Data

To contextualize the basicity of N-Benzyl-3-pentanamine, we benchmark it against a spectrum of related amines. The table below summarizes the quantitative pKa data, illustrating how steric bulk and alkyl substitution influence the ionization of the nitrogen center.

| Compound | Chemical Structure | pKa (Conjugate Acid) | Source Reference |

| Benzylamine | C₆H₅CH₂NH₂ | 9.33 | 3[3] |

| N-Isopropylbenzylamine | C₆H₅CH₂NHCH(CH₃)₂ | 9.77 | 1[1] |

| N-Benzyl-3-pentanamine | C₆H₅CH₂NHCH(CH₂CH₃)₂ | ~9.80 (Predicted) | 2[2] |

| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 | 3[3] |

Experimental Protocol: Yasuda-Shedlovsky Potentiometric Titration

The Analytical Challenge: N-Benzyl-3-pentanamine free base possesses a high partition coefficient (logP). If titrated in pure water, the neutral free base will precipitate out of solution as the pH approaches the pKa. This phase separation coats the glass electrode, dampening the Nernstian response and artificially shifting the inflection point.

The Solution: By conducting titrations in varying ratios of a co-solvent (e.g., methanol/water), we maintain sample homogeneity. The apparent pKa (psKa) is then plotted against the reciprocal of the dielectric constant of the solvent mixtures, allowing for a mathematically rigorous extrapolation to 100% aqueous conditions (Yasuda-Shedlovsky extrapolation).

Step-by-Step Methodology

Phase 1: Self-Validating System Setup

-

Electrode Calibration: Calibrate the pH glass electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01).

-

Blank Titration (Crucial for Trustworthiness): Perform a blank titration on the exact methanol/water solvent mixtures (e.g., 30%, 40%, 50%, and 60% MeOH) using 0.1 M NaOH. Subtracting this blank curve from the sample curve isolates the specific proton consumption of the amine, neutralizing background interference from dissolved CO₂ or solvent autoprotolysis.

Phase 2: Sample Titration

-

Sample Preparation: Weigh accurately ~0.5 mmol of N-Benzyl-3-pentanamine hydrochloride (CAS 1609401-13-9). Using the HCl salt ensures initial solubility in the acidic starting conditions.

-

Dissolution: Dissolve the sample in 50 mL of the chosen methanol/water mixture.

-

Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen blanket to prevent CO₂ absorption. Record the pH after each 0.05 mL addition.

-

Repeat: Repeat the titration across at least four different methanol/water ratios.

Phase 3: Data Analysis

-

Determine psKa: Use a Gran plot or the first-derivative maximum of the titration curve to identify the equivalence point and calculate the apparent pKa (psKa) for each solvent ratio.

-

Extrapolation: Plot the psKa values against the reciprocal of the dielectric constant (

) of the respective solvent mixtures. The y-intercept of the linear regression yields the true aqueous pKa.

Yasuda-Shedlovsky co-solvent extrapolation workflow for lipophilic amines.

Implications in Drug Design and Formulation

Understanding the pKa of N-Benzyl-3-pentanamine (~9.80) is critical for downstream pharmaceutical applications:

-

Membrane Permeability (logD): At physiological pH (7.4), the environmental pH is more than 2 units below the pKa. Consequently, over 99% of the compound exists in the protonated, cationic state. While this ensures excellent aqueous solubility in the GI tract, the high lipophilicity of the 3-pentyl and benzyl groups is necessary to maintain a sufficient distribution coefficient (logD) for passive lipid bilayer diffusion.

-

Salt Selection: Because the free base is an oily, lipophilic liquid that is prone to oxidation and difficult to tablete, the compound is universally handled as a hydrochloride salt (CAS 1609401-13-9). The strong basicity (pKa ~9.8) ensures that the HCl salt is highly stable and does not disproportionate under ambient humidity.

References

Sources

The Pharmacophore Potential of N-Benzyl-3-pentanamine Derivatives

A Technical Guide to Synthesis, Structural Activity Relationships (SAR), and CNS Applications

Executive Summary

N-Benzyl-3-pentanamine (also known as N-benzyl-1-ethylpropylamine) represents a distinct class of lipophilic secondary amines serving as a critical scaffold in medicinal chemistry. Unlike linear alkyl amines, the 3-pentyl (1-ethylpropyl) moiety introduces significant steric bulk adjacent to the nitrogen center, mimicking the branched architecture found in valproic acid and endogenous amino acids like isoleucine.

This guide analyzes the technical utility of this scaffold, focusing on its derivatives as candidates for anticonvulsant therapy , neuroprotection (BChE inhibition) , and antibacterial agents . We explore the causality between its steric properties and blood-brain barrier (BBB) permeability, providing a roadmap for researchers optimizing this pharmacophore.

Structural Logic & Pharmacophore Analysis

The core value of N-Benzyl-3-pentanamine lies in its dual-domain architecture:

-

The Lipophilic Anchor (Benzyl Group): Facilitates

stacking interactions within the aromatic cages of receptor binding pockets (e.g., Monoamine transporters, Acetylcholinesterase). -

The Steric Shield (3-Pentyl Group): The 1-ethylpropyl tail creates steric hindrance.

-

Metabolic Stability: It protects the nitrogen from rapid oxidative deamination by MAO (Monoamine Oxidase) compared to linear

-pentyl analogs. -

Lipophilicity:[1] It optimizes logP values (approx. 3.5–4.0), ensuring high BBB penetration essential for CNS indications.

-

Figure 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how modifications to the core scaffold alter pharmacological outcomes.

Caption: SAR map detailing how structural zones of the scaffold influence pharmacokinetics (PK) and pharmacodynamics.

Chemical Synthesis: Reductive Amination Protocol

The most robust route to N-Benzyl-3-pentanamine derivatives is Reductive Amination . This method is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation).

Mechanism & Causality

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.

-

Why STAB? It is milder than

and does not reduce aldehydes/ketones as quickly as it reduces imines. This allows the imine to form in situ before reduction, preventing side reactions. -

Why 3-pentanone? Using the ketone (3-pentanone) with benzylamine is possible, but the reverse (Benzaldehyde + 3-aminopentane) is often kinetically faster due to the higher electrophilicity of the aldehyde.

Detailed Protocol

Target: Synthesis of N-(4-Fluorobenzyl)-3-pentanamine (Derivative Example).

-

Reagents:

-

3-Aminopentane (1-ethylpropylamine): 10 mmol [1.1 eq]

-

4-Fluorobenzaldehyde: 9.0 mmol [1.0 eq]

-

Sodium Triacetoxyborohydride (STAB): 13.5 mmol [1.5 eq]

-

Acetic Acid (AcOH): 10 mmol [Catalytic/pH adjustment]

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

-

Procedure:

-

Imine Formation: In a dry flask under

, dissolve 4-fluorobenzaldehyde in DCE (30 mL). Add 3-aminopentane followed by AcOH. Stir at Room Temperature (RT) for 1 hour. Checkpoint: The solution may warm slightly (exothermic imine formation). -

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents runaway hydrogen evolution.

-

Quench: Stir at RT overnight. Quench with saturated

solution until pH > 8. -

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash organics with brine.

-

Purification: Dry over

and concentrate. Purify via flash column chromatography (Hexane:EtOAc 9:1).

-

Figure 2: Synthesis Workflow

Caption: Step-by-step reductive amination pathway for N-benzyl-3-pentanamine derivatives.

Therapeutic Applications & Biological Data[2]

A. Anticonvulsant Activity (Valproid Mimicry)

Derivatives where the nitrogen is acylated (converting the amine to an amide) show significant promise in epilepsy models.[1] The 3-pentyl group mimics the branching of Valproic Acid (VPA), a standard anticonvulsant, but the N-benzyl amide linkage improves lipophilicity and alters the metabolic profile.

Mechanism: Blockade of Voltage-Gated Sodium Channels (VGSC) and modulation of GABAergic transmission.

| Derivative Type | R-Group (Benzyl) | ED50 (MES Mouse Model) | Neurotoxicity (TD50) | Protective Index (PI) |

| Unsubstituted | H | 45 mg/kg | 120 mg/kg | 2.6 |

| Halogenated | 4-F | 18 mg/kg | 210 mg/kg | 11.6 |

| Methoxylated | 3-OMe | 60 mg/kg | >300 mg/kg | >5.0 |

| Reference | Valproate | 250 mg/kg | -- | -- |

Data Interpretation: The 4-Fluoro derivative significantly enhances potency (lower ED50) and safety window (PI), likely due to metabolic blocking at the para-position of the benzyl ring [1, 5].

B. Neuroprotection: BChE Inhibition

Recent literature identifies N-benzyl benzamide derivatives as selective Butyrylcholinesterase (BChE) inhibitors.[2] In advanced Alzheimer's, BChE becomes the dominant enzyme hydrolyzing acetylcholine.

-

Key Finding: N-benzyl derivatives inhibit BChE in the sub-nanomolar range.

-

Relevance: The 3-pentyl chain provides hydrophobic interaction with the acyl-binding pocket of the enzyme, while the benzyl group interacts with the peripheral anionic site [4].

Analytical Characterization

To validate the synthesis of these derivatives, researchers must utilize NMR and Mass Spectrometry.

Expected Data for N-Benzyl-3-pentanamine:

-

1H NMR (CDCl3, 400 MHz):

- 7.20-7.35 (m, 5H, Ar-H)

-

3.78 (s, 2H, Benzyl-

- 2.45 (m, 1H, CH-N)

-

1.40-1.50 (m, 4H,

-

0.90 (t, 6H,

-

MS (ESI+): m/z calc for

References

-

PubChem. (2025).[3] N-benzyl-N-ethyl-3-phenylpropan-1-amine Compound Summary. National Library of Medicine. Link

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Link

-

Kumar, D., et al. (2010).[4] Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives.[4] Bioorganic & Medicinal Chemistry Letters.[4] Link

-

Li, Q., et al. (2022).[2] N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease.[2] Journal of Medicinal Chemistry.[2] Link

-

Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules.[1][2][4][5][6][7][8] Link

-

Organic Chemistry Portal. (2023). Synthesis of Benzylamines: Reductive Amination Protocols.Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-benzyl-N-ethyl-3-phenylpropan-1-amine | C18H23N | CID 59678082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzylamine - Wikipedia [en.wikipedia.org]

- 8. Benzylamines [organic-chemistry.org]

Methodological & Application

Application Note: Scalable Synthesis of N-Benzyl-3-pentanamine HCl

Abstract & Scope

This application note details a robust, scalable protocol for the preparation of N-Benzyl-3-pentanamine Hydrochloride (CAS: N/A for specific salt; Free base analog: N-(1-Ethylpropyl)benzylamine). The method utilizes a Direct Reductive Amination approach employing Sodium Triacetoxyborohydride (STAB) .

Unlike traditional reductive aminations using Sodium Cyanoborohydride (

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Scheme & Mechanism

The synthesis proceeds via the condensation of 3-pentanone and benzylamine to form an iminium intermediate, which is selectively reduced in situ by STAB.

2.1 Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic flow from condensation to salt formation.[1] Note that STAB reduces the protonated iminium ion faster than the ketone substrate.

Experimental Protocol

3.1 Reagents & Stoichiometry

Batch Size: 10 mmol scale (Adjust linearly).

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 3-Pentanone | 86.13 | 1.0 | 0.86 g (1.06 mL) | Substrate (Ketone) |

| Benzylamine | 107.15 | 1.1 | 1.18 g (1.20 mL) | Substrate (Amine) |

| STAB | 211.94 | 1.4 | 2.97 g | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g (0.57 mL) | Catalyst |

| DCE (1,2-Dichloroethane) | 98.96 | N/A | 30 mL | Solvent |

| 4M HCl in Dioxane | N/A | 1.5 | ~3.75 mL | Salt Formation |

Safety Warning: STAB releases hydrogen gas upon quenching. DCE is a suspected carcinogen; use DCM (Dichloromethane) as a safer alternative if DCE is unavailable, though reaction rates may be slightly slower. Work in a fume hood.

3.2 Step-by-Step Methodology

Phase 1: Reductive Amination

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Solvation: Add Benzylamine (1.1 eq) and 3-Pentanone (1.0 eq) to the flask. Dissolve in DCE (30 mL).

-

Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 20–30 minutes.

-

Insight: This pre-stir allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 eq) portion-wise over 5–10 minutes.

-

Control: STAB addition is mildly exothermic. Avoid rapid addition to prevent temperature spikes that could favor side reactions.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–16 hours.

-

Monitor: Check progress via TLC (Eluent: 10% MeOH/DCM) or LCMS. Look for the disappearance of the imine intermediate.

-

Phase 2: Workup & Isolation (Free Base)

-

Quench: Cool to 0°C. Slowly add saturated aqueous

(30 mL). Stir vigorously for 15 minutes until gas evolution ( -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

mL). -

Wash: Combine organic layers and wash with Brine (10 mL).

-

Dry: Dry over anhydrous

, filter, and concentrate in vacuo to yield the crude oil (Free Base).

Phase 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude oil in a minimal amount of anhydrous Diethyl Ether (

) or Ethyl Acetate (approx. 5–10 mL). -

Acidification: While stirring rapidly, add 4M HCl in Dioxane (1.5 eq) dropwise.

-

Observation: A white precipitate should form immediately.

-

-

Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold

( -

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual solvent and HCl.

3.3 Workflow Diagram (Graphviz)

Figure 2: Operational workflow for the synthesis and isolation of the HCl salt.

Critical Process Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Imine Formation | Ensure AcOH is added. Extend the pre-stir time to 1 hour. Ensure molecular sieves (4Å) are used if the solvent is wet. |

| No Precipitation | Salt too soluble | If no solid forms upon HCl addition, add excess |

| Side Product: Alcohol | Direct Ketone Reduction | Add STAB after imine formation equilibrium is established. Keep temperature low during addition. |

| Sticky Solid | Hygroscopic Salt | The salt may be hygroscopic. Perform filtration under |

Analytical Validation

The final product must be validated to ensure the correct isomer (N-benzyl-3-pentanamine) was formed and not a rearrangement product.

-

1H NMR (DMSO-d6 or CDCl3):

-

Look for the Benzyl protons: Singlet/Doublet (depending on salt coupling) around

4.0–4.2 ppm ( -

Look for the Methine proton (CH-N): Multiplet around

2.8–3.0 ppm. -

Look for the Ethyl groups: Distinct triplet (

~0.9 ppm) and multiplet (

-

-

Melting Point: Expect a sharp melting point for the HCl salt (Range: >200°C, typically white crystalline).

-

Mass Spectrometry (ESI+): Calculated

for

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

-

Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][4][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis.

-

Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

Sources

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

using N-Benzyl-3-pentanamine hydrochloride as a pharmaceutical intermediate

A Strategic Intermediate for Sterically Demanding, Achiral Amine Scaffolds

Abstract

N-Benzyl-3-pentanamine hydrochloride (CAS: 1609401-13-9), also known as N-Benzyl-1-ethylpropylamine HCl, is a specialized secondary amine intermediate used in the synthesis of lipophilic pharmaceutical active ingredients (APIs).[1] Its structural uniqueness lies in the 1-ethylpropyl (3-pentyl) moiety—a bulky, hydrophobic group that is achiral . This feature allows medicinal chemists to introduce significant steric bulk and lipophilicity into a drug scaffold without generating a stereocenter, thereby simplifying downstream enantiomeric resolution and CMC (Chemistry, Manufacturing, and Controls) processes. This guide details its application in synthesizing Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists , lipophilic CNS agents, and its utility as a controlled nucleophile in convergent synthesis.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | N-Benzyl-3-pentanamine hydrochloride |

| Synonyms | N-Benzyl-1-ethylpropylamine HCl; N-(1-Ethylpropyl)benzylamine HCl |

| CAS Number | 1609401-13-9 |

| Molecular Formula | C₁₂H₁₉N[2][3][4][5][6] · HCl |

| Molecular Weight | 213.75 g/mol |

| Structure | Secondary amine with a benzyl group and a 3-pentyl group. |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar ethers. |

| Key Feature | Achiral Steric Bulk: The 3-pentyl group is symmetrical, preventing the formation of enantiomers at the attachment point. |

Strategic Utility in Drug Design

In medicinal chemistry, modulating the physicochemical properties of an amine is critical for blood-brain barrier (BBB) penetration and metabolic stability. N-Benzyl-3-pentanamine HCl offers three distinct advantages:

-

Lipophilicity Enhancement: The 3-pentyl group significantly increases logP compared to propyl or isopropyl groups, improving membrane permeability.

-

Metabolic Shielding: The steric bulk of the 1-ethylpropyl group hinders enzymatic attack (e.g., by MAO or CYP450) on the adjacent nitrogen, extending the half-life of the resulting drug.

-

Chirality Management: Unlike the 2-pentyl or sec-butyl groups, the 3-pentyl group is achiral. This eliminates the need for chiral resolution of this specific fragment, reducing manufacturing costs.

Structural Logic Diagram

The following diagram illustrates the "Achiral Advantage" of this intermediate compared to similar bulky amines.

Caption: Comparison of steric groups. The 3-pentyl group (Option B) provides bulk without introducing chirality, streamlining synthesis.

Application Protocols

Protocol A: Synthesis of CRF1 Receptor Antagonist Scaffolds

Context: CRF1 receptor antagonists (e.g., research compounds similar to Antalarmin or CP-154,526) often feature a core pyrimidine or pyrrole ring substituted with a bulky amine to fit the hydrophobic pocket of the receptor.

Reaction Overview: Nucleophilic aromatic substitution (SNAr) of a chloropyrimidine with N-Benzyl-3-pentanamine, followed by optional debenzylation.

Step-by-Step Procedure:

-

Reagents:

-

Substrate: 4-Chloro-2,6-dimethylpyrimidine (1.0 equiv).

-

Nucleophile: N-Benzyl-3-pentanamine HCl (1.1 equiv).

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv) to neutralize the HCl salt and scavenge protons.

-

Solvent: Acetonitrile (ACN) or NMP (for higher temperatures).

-

-

Execution:

-

Dissolve the chloropyrimidine in ACN (0.5 M concentration).

-

Add DIPEA followed by N-Benzyl-3-pentanamine HCl.

-

Heat the reaction mixture to reflux (80–85°C) for 12–16 hours. Monitor by HPLC for the disappearance of the chloride.

-

Note: The secondary amine is less nucleophilic than a primary amine due to steric hindrance; vigorous heating is required.

-

-

Work-up:

-

Cool to room temperature and concentrate under reduced pressure.

-

Partition the residue between Ethyl Acetate and Water.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify via flash column chromatography (Hexane/EtOAc).[7]

-

-

Mechanism: The N-benzyl group protects the nitrogen from over-alkylation, ensuring a clean mono-substitution on the pyrimidine ring.

Protocol B: Debenzylation (Releasing the Primary Amine)

Context: If the final drug requires the free primary amine (1-ethylpropylamine) but the synthesis required the benzyl group for stability or selectivity during earlier steps.

-

Catalyst: 10% Pd/C (5-10 wt% loading).

-

Solvent: Methanol or Ethanol (0.1 M solution).

-

Conditions:

-

Place the N-benzyl derivative in a hydrogenation vessel.

-

Add the catalyst (under inert atmosphere).

-

Pressurize with H₂ gas (30–50 psi) or use a hydrogen balloon for small scales.

-

Stir at Room Temperature for 4–6 hours.

-

-

Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the high-purity amine or its salt.

Synthetic Workflow Visualization

The following diagram details the workflow for using this intermediate to build a complex tertiary amine drug scaffold.

Caption: Modular workflow for utilizing N-Benzyl-3-pentanamine in convergent synthesis.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, the following impurities must be monitored to ensure pharmaceutical grade quality:

| Impurity | Origin | Detection Method | Limit (Typical) |

| Benzylamine | Incomplete alkylation during synthesis of the intermediate. | GC-FID / HPLC | < 0.5% |

| Dibenzylamine | Over-alkylation side product. | HPLC | < 0.1% |

| 3-Pentanone | Hydrolysis of unreacted imine precursor. | GC-Headspace | < 500 ppm |

| Water | Hygroscopic nature of HCl salt. | Karl Fischer | < 1.0% |

Handling Precaution: The free base of this amine is volatile and has a strong fishy odor. Always handle the HCl salt form until the reaction step to maintain stoichiometry and reduce odor/toxicity risks.

Safety & Toxicology

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

-

Storage: Store in a cool, dry place. Hygroscopic; keep container tightly closed.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1609401-13-9. Retrieved from .

-

CRF1 Receptor Antagonists: "6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists."[3] Journal of Medicinal Chemistry. (Contextual reference for 1-ethylpropylamine usage in CRF1 antagonists).

- Achiral Amine Utility: "3-Aminopentane: A Building Block for Soluble Imides without Chirality." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

Synthetic Methodology: "Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride" (Analogous N-benzyl protection chemistry). MDPI Processes. Retrieved from .

-

Application in Drug Synthesis: "Synthesis of Pyrrolopyrimidine compounds and their uses." US Patent 8,324,225. (Demonstrates alkylation of pyrimidines with 1-ethylpropylamine derivatives). Retrieved from .

Sources

- 1. 1609401-13-9|N-Benzyl-3-pentanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. alkalisci.com [alkalisci.com]

- 3. 3-戊胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Total Synthesis of Strempeliopidine and Non-Natural Stereoisomers Through a Convergent Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]

- 7. US8324225B2 - Pyrrolopyrimidine compounds and their uses - Google Patents [patents.google.com]

Application Note: Synthetic Strategies for the N-Benzylation of 3-Pentanamine

Abstract The N-benzyl functional group is a cornerstone in synthetic organic and medicinal chemistry, serving both as a crucial pharmacophore and a versatile protecting group for amines. The synthesis of N-benzylated secondary amines, such as N-benzyl-3-pentanamine, requires robust and high-yielding methodologies. This application note provides a detailed guide for researchers and drug development professionals on the primary synthetic routes for the benzylation of 3-pentanamine. We offer an in-depth analysis of two principal methods: direct N-alkylation via an SN2 pathway and reductive amination. For each method, we present the underlying mechanistic principles, a comparative analysis of reaction parameters, and detailed, field-proven laboratory protocols. This guide is designed to equip scientists with the necessary knowledge to select and execute the optimal synthetic strategy based on their specific experimental context, including scale, available reagents, and desired purity.

Introduction and Mechanistic Overview

The introduction of a benzyl group onto a nitrogen atom can significantly alter a molecule's pharmacological properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. 3-Pentanamine (also known as pentan-3-amine) is a simple secondary aliphatic amine that provides a useful scaffold for derivatization.[1] The conversion to its N-benzyl derivative can be accomplished through several distinct chemical pathways. The choice of method often depends on factors such as substrate compatibility, desired yield, and environmental considerations.

Here, we explore the two most prevalent and practical strategies.

dot

Caption: Overview of primary synthetic routes for N-benzylating 3-pentanamine.

Direct N-Alkylation with Benzyl Halides

This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of 3-pentanamine acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). This reaction generates a hydrohalic acid (HBr or HCl) as a byproduct, which protonates the basic amine starting material, rendering it non-nucleophilic. Therefore, a base is required to neutralize this acid and allow the reaction to proceed to completion.[2][3] Often, a molar excess of the starting amine itself can serve as the base, though this is less atom-economical.[3] More commonly, an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used.

Key Causality: The choice of base is critical. A strong, non-nucleophilic base is preferred to avoid competition with the amine nucleophile. The solvent must be polar aprotic (e.g., DMF, Acetonitrile) to solvate the ions formed without interfering with the nucleophile.

Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds.[4][5] The process involves two key steps that can often be performed in a single pot. First, the secondary amine (3-pentanamine) reacts with an aldehyde (benzaldehyde) to form an unstable hemiaminal intermediate. This intermediate readily loses a molecule of water to generate a tertiary iminium ion. In the second step, a reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the desired N-benzylated tertiary amine.[4]

Key Causality: The success of this one-pot reaction hinges on the choice of reducing agent. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting benzaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this purpose due to its mildness and steric hindrance, making it selective for iminium ions over ketones or aldehydes.[5][6] The reaction is often catalyzed by a small amount of acetic acid to facilitate the formation of the iminium ion.[6]

Comparative Analysis of Methodologies

The selection of a synthetic route should be a deliberate choice based on a project's specific needs. The table below summarizes the key parameters for the two primary methods.

| Parameter | Direct N-Alkylation | Reductive Amination |

| Benzylation Source | Benzyl bromide or Benzyl chloride | Benzaldehyde |

| Key Reagents | Inorganic or organic base (e.g., K₂CO₃, DIPEA) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) |

| Byproducts | Halide salts (e.g., KBr), water | Borate salts, water |

| Typical Solvents | DMF, Acetonitrile, THF | 1,2-Dichloroethane (DCE), THF, Methanol |

| Reaction Temperature | Room temperature to moderate heating (e.g., 60-80°C)[2] | Room temperature |

| Advantages | Conceptually simple, uses common reagents. | High selectivity, mild conditions, avoids halides.[4][5] |

| Disadvantages | Uses lachrymatory benzyl halides, can require heating. | Requires a stoichiometric, specialized reducing agent. |

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for achieving the desired product with high purity.

Protocol 1: N-Benzylation via Reductive Amination

This protocol leverages the mild and selective nature of sodium triacetoxyborohydride for the efficient synthesis of N-benzyl-3-pentanamine at room temperature.

dot

Caption: Step-by-step workflow for the reductive amination protocol.

Materials:

-

3-Pentanamine (C₅H₁₃N, MW: 87.16 g/mol )

-

Benzaldehyde (C₇H₆O, MW: 106.12 g/mol )

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, MW: 211.94 g/mol )

-

Glacial Acetic Acid (AcOH)

-

1,2-Dichloroethane (DCE), anhydrous

-

Dichloromethane (CH₂Cl₂), for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-pentanamine (1.0 equiv.) and anhydrous 1,2-dichloroethane (to make a 0.3 M solution based on the amine).

-

Add benzaldehyde (1.1 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equiv.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[6]

-

Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the flask in portions over 15-20 minutes. Note: The addition may cause some gas evolution.

-

Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with dichloromethane.[7]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.